An In-depth Technical Guide to 3-(5-Hydroxy-2-methylphenyl)propanal: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-(5-Hydroxy-2-methylphenyl)propanal: Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(5-Hydroxy-2-methylphenyl)propanal. While this specific molecule is not extensively documented in publicly available literature, this paper will extrapolate its characteristics based on the well-understood principles of organic chemistry and data from structurally analogous compounds. We will explore its predicted spectroscopic data, propose a viable synthetic route with a detailed experimental protocol, and discuss its potential applications in the fields of medicinal chemistry and material science. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this novel compound.
Introduction
3-(5-Hydroxy-2-methylphenyl)propanal is an aromatic aldehyde with a multi-functional structure, incorporating a phenolic hydroxyl group, a methyl-substituted benzene ring, and a propanal moiety. This unique combination of functional groups suggests a rich chemical reactivity and the potential for diverse applications, from a building block in organic synthesis to a pharmacologically active agent. The presence of both a nucleophilic aromatic ring and an electrophilic aldehyde, along with a hydrogen-bonding hydroxyl group, makes this molecule an intriguing target for further investigation. This guide aims to provide a foundational understanding of its predicted properties and a framework for its synthesis and potential use.
Predicted Chemical and Physical Properties
| Property | Predicted Value | Basis for Prediction and Insights |
| Molecular Formula | C₁₀H₁₂O₂ | Based on the chemical structure. |
| Molecular Weight | 164.20 g/mol | Calculated from the molecular formula.[1][2] |
| Appearance | Colorless to light-yellow liquid or low-melting solid | Aromatic aldehydes are often liquids or low-melting solids. The phenolic group may lead to some coloration upon oxidation. |
| Boiling Point | >200 °C at 760 mmHg | Similar aromatic aldehydes have boiling points in this range. The hydroxyl group will likely increase the boiling point due to hydrogen bonding.[3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Sparingly soluble in water. | The propanal chain and methyl group provide some nonpolar character, while the hydroxyl and aldehyde groups contribute polarity. |
| pKa | ~10 | The phenolic hydroxyl group is expected to have a pKa similar to that of cresol. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the confirmation of the structure of 3-(5-Hydroxy-2-methylphenyl)propanal.
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¹H NMR (in CDCl₃, predicted):
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Aldehyde proton (CHO): A triplet around δ 9.8 ppm.
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Aromatic protons: Three protons on the benzene ring, likely appearing as doublets and a singlet between δ 6.7-7.0 ppm.
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Propanal chain protons (-CH₂CH₂-): Two triplets around δ 2.8-3.0 ppm.
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Methyl protons (-CH₃): A singlet around δ 2.2 ppm.
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Hydroxyl proton (-OH): A broad singlet, with its chemical shift dependent on concentration and temperature.
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¹³C NMR (in CDCl₃, predicted):
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Aldehyde carbon (C=O): Around δ 200 ppm.
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Aromatic carbons: Six signals between δ 115-155 ppm.
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Propanal chain carbons (-CH₂CH₂-): Two signals between δ 25-45 ppm.
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Methyl carbon (-CH₃): Around δ 20 ppm.
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IR (Infrared) Spectroscopy (predicted):
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-OH stretch: A broad band around 3300 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
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C=O stretch (aldehyde): A strong, sharp peak around 1720 cm⁻¹.
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C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.
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Proposed Synthesis and Experimental Protocol
A plausible synthetic route to 3-(5-Hydroxy-2-methylphenyl)propanal involves the selective reduction of a suitable carboxylic acid derivative, such as a Weinreb amide, derived from 3-(5-hydroxy-2-methylphenyl)propanoic acid. This approach offers good control over the reduction to the aldehyde stage, preventing over-reduction to the corresponding alcohol.
Logical Flow of Synthesis
Caption: Proposed synthetic pathway for 3-(5-Hydroxy-2-methylphenyl)propanal.
Step-by-Step Experimental Protocol (Hypothetical)
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Heck Reaction: 2-Methyl-5-nitrophenol is reacted with an acrylate ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base to form the corresponding cinnamate derivative.
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Reduction: The resulting nitro-cinnamate is subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to simultaneously reduce the nitro group to an amine and the carbon-carbon double bond.
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Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate, followed by hydrolysis.
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Ester Hydrolysis: The ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide.
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Weinreb Amide Formation: The carboxylic acid is converted to the corresponding Weinreb amide by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent (e.g., DCC or EDC).
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Reduction to Aldehyde: The Weinreb amide is carefully reduced to the target aldehyde using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.
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Purification: The final product is purified by column chromatography on silica gel.
Potential Applications in Drug Development
The structural motifs within 3-(5-Hydroxy-2-methylphenyl)propanal suggest several potential applications in drug discovery and development.
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Antioxidant Properties: Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the aromatic ring can act as a radical scavenger, potentially mitigating oxidative stress implicated in various diseases.
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Anti-inflammatory Activity: Some phenolic aldehydes have demonstrated anti-inflammatory effects. This compound could be investigated for its ability to modulate inflammatory pathways.
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Precursor for Novel Heterocycles: The aldehyde functionality is a versatile handle for the synthesis of more complex molecules, including heterocycles, which are prevalent in many approved drugs.
Potential Signaling Pathway Interaction
Caption: Hypothetical mechanism of anti-inflammatory action via ROS scavenging.
Safety and Handling
As with any chemical, 3-(5-Hydroxy-2-methylphenyl)propanal should be handled with appropriate safety precautions.[4][5][6]
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
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Storage: Store in a cool, dry place away from oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-(5-Hydroxy-2-methylphenyl)propanal represents a promising, yet underexplored, chemical entity. Based on the analysis of its structural components and comparison with related molecules, it is predicted to be a versatile compound with interesting chemical properties and potential applications in medicinal chemistry and organic synthesis. The synthetic pathway and experimental protocols outlined in this guide provide a solid starting point for researchers interested in exploring the potential of this molecule. Further experimental validation of the predicted properties and biological activities is warranted.
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